Terconazole is an antifungal prescription medicine approved by the U.S. Food and Drug Administration (FDA) for the treatment of vulvovaginal candidiasis.
Vulvovaginal candidiasis can be an opportunistic infection (OI) of HIV.
Terconazole is an anti-fungal drug that is mainly used to treat vaginal yeast infections (or vaginal candidiasis). It is classified as a triazole ketal derivative. Terconazole was initially approved by the FDA in 1987. This drug is available in cream and suppository forms and both have demonstrated high levels of safety, efficacy, and tolerability in clinical trials.Due to the existence of 2 stereocentres, there are 4 possible stereoisomers for terconazole.
Terconazole is an Azole Antifungal.
Terconazole is a synthetic triazole derivative structurally related to fluconazole, antifungal Terconazole seems to disrupt cell wall synthesis by inhibiting biosynthesis of ergosterol or other sterols, damaging the fungal cell membrane, altering its permeability, and promoting loss of essential intracellular elements. Terconazole is active against Candida sp.. (NCI04)
Terconazole
CAS No.: 67915-31-5
Cat. No.: VC0544951
Molecular Formula: C26H31Cl2N5O3
Molecular Weight: 532.5 g/mol
Purity: >98% (or refer to the Certificate of Analysis)
* For research use only. Not for human or veterinary use.

CAS No. | 67915-31-5 |
---|---|
Molecular Formula | C26H31Cl2N5O3 |
Molecular Weight | 532.5 g/mol |
IUPAC Name | 1-[4-[[(2R,4S)-2-(2,4-dichlorophenyl)-2-(1,2,4-triazol-1-ylmethyl)-1,3-dioxolan-4-yl]methoxy]phenyl]-4-propan-2-ylpiperazine |
Standard InChI | InChI=1S/C26H31Cl2N5O3/c1-19(2)31-9-11-32(12-10-31)21-4-6-22(7-5-21)34-14-23-15-35-26(36-23,16-33-18-29-17-30-33)24-8-3-20(27)13-25(24)28/h3-8,13,17-19,23H,9-12,14-16H2,1-2H3/t23-,26-/m0/s1 |
Standard InChI Key | BLSQLHNBWJLIBQ-OZXSUGGESA-N |
Isomeric SMILES | CC(C)N1CCN(CC1)C2=CC=C(C=C2)OC[C@H]3CO[C@](O3)(CN4C=NC=N4)C5=C(C=C(C=C5)Cl)Cl |
SMILES | CC(C)N1CCN(CC1)C2=CC=C(C=C2)OCC3COC(O3)(CN4C=NC=N4)C5=C(C=C(C=C5)Cl)Cl |
Canonical SMILES | CC(C)N1CCN(CC1)C2=CC=C(C=C2)OCC3COC(O3)(CN4C=NC=N4)C5=C(C=C(C=C5)Cl)Cl |
Appearance | Solid powder |
Melting Point | 126.3 °C |
Chemical and Structural Properties of Terconazole
Molecular Composition
Terconazole (IUPAC name: cis-1-[4-[[2-(2,4-dichlorophenyl)-2-(1H-1,2,4-triazol-1-ylmethyl)-1,3-dioxolan-4-yl]methoxy]phenyl]-4-(1-methylethyl)piperazine) belongs to the triazole class of antifungals. Its molecular formula is , with a molar mass of 532.47 g/mol . The compound crystallizes as a white to off-white powder, sparingly soluble in ethanol and insoluble in water .
Table 1: Physicochemical Properties of Terconazole
Property | Value |
---|---|
Molecular Weight | 532.47 g/mol |
Melting Point | 126.3°C |
Partition Coefficient | LogP = 5.2 (octanol/water) |
pKa | 8.4 (monocationic form in water) |
Solubility | Insoluble in water; soluble in butanol |
The triazole ring and lipophilic side chain confer stability against oxidative degradation, enhancing its pharmacokinetic profile compared to imidazoles .
Pharmacological Mechanism and Antifungal Activity
Mechanism of Action
Terconazole inhibits fungal cytochrome P-450 (CYP450) enzymes, disrupting ergosterol biosynthesis—a critical component of fungal cell membranes . The triazole ring’s additional nitrogen atom enables stronger binding to fungal CYP450 than mammalian isoforms, reducing off-target effects . In vitro studies demonstrate fungicidal activity against Candida albicans at concentrations ≤100 ng/mL, with superior potency over miconazole and clotrimazole in rodent models .
Spectrum of Activity
Terconazole exhibits broad-spectrum activity against:
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Candida spp. (C. albicans, C. glabrata)
-
Dermatophytes (Trichophyton rubrum, Microsporum canis)
In a rat vaginal candidiasis model, terconazole achieved mycological cure rates of 83–100% at doses ≥80 mg, outperforming imidazoles .
Clinical Efficacy in Vulvovaginal Candidiasis
Dose-Response and Formulation Optimization
European clinical trials evaluated terconazole suppositories (40–240 mg) and creams (0.4–0.8%). The 80 mg suppository and 0.4% cream emerged as optimal, achieving 90% mycological cure rates post-treatment .
Table 2: Clinical Cure Rates in Vulvovaginal Candidiasis
Formulation | Dose/Regimen | Mycological Cure (7–14 Days) | Long-Term Cure (28–35 Days) |
---|---|---|---|
Suppository | 80 mg × 3 days | 75% | 100% |
Cream | 0.4% × 7 days | 83.3% | 58.3% |
Clotrimazole Cream | 1% × 7 days | 68% | 45% |
Comparative Studies
In multicenter trials, terconazole cream (0.4%) demonstrated superior efficacy to clotrimazole (1%) and miconazole (2%), with relapse rates of 10% versus 22–30% for comparators . Pregnant women showed comparable safety and efficacy profiles to nonpregnant cohorts .
Event | Terconazole (n=1,179) | Clotrimazole (n=383) |
---|---|---|
Burning | 2.1% | 3.4% |
Itching | 1.8% | 2.9% |
Erythema | 9.7% | 12.5% |
Pharmacokinetics
Terconazole exhibits 94.9% protein binding, with negligible systemic distribution after intravaginal administration . Metabolites are excreted renally, and no dose adjustments are required for hepatic or renal impairment .
Regulatory Status and Therapeutic Guidelines
Approved by the FDA under the trade name Terazol, terconazole is recommended as first-line therapy for acute and recurrent vulvovaginal candidiasis . The 2020 Infectious Diseases Society of America (IDSA) guidelines endorse 3–7 day regimens for uncomplicated cases, with terconazole suppositories preferred for severe infections .
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